N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride
Overview
Description
N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride is a complex organic compound that features a bromine atom, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is favored due to its mild and functional group-tolerant conditions .
-
Step 1: Preparation of Boronic Ester
- React 5-bromo-2-[(4-fluorophenyl)methoxy]phenylboronic acid with pinacol to form the boronic ester.
- Conditions: Use a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
-
Step 2: Suzuki–Miyaura Coupling
- Couple the boronic ester with 1-phenylethanamine using a palladium catalyst.
- Conditions: Employ a base such as sodium hydroxide in an aqueous-organic solvent mixture.
-
Step 3: Hydrochloride Formation
- Treat the resulting amine with hydrochloric acid to form the hydrochloride salt.
- Conditions: Use an aqueous solution of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents.
Pharmacology: Studied for its potential effects on various biological targets.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride
- N-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride
Uniqueness
N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-phenylethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFNO.ClH/c1-16(18-5-3-2-4-6-18)25-14-19-13-20(23)9-12-22(19)26-15-17-7-10-21(24)11-8-17;/h2-13,16,25H,14-15H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOIRYRWDDWIPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.